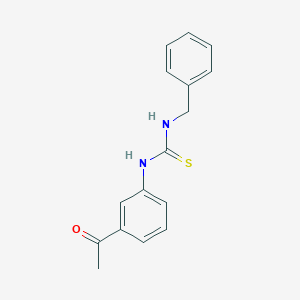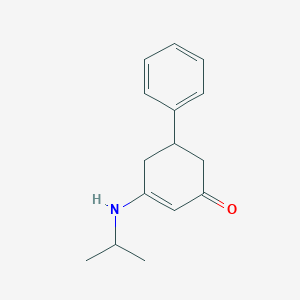![molecular formula C13H17N3 B397065 [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 400757-07-5](/img/structure/B397065.png)
[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine, also known as DMPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPM is a member of the pyrazole family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Agents
A study explored the antipsychotic-like profile of certain pyrazole derivatives, including the closely related 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide and its metabolite, which exhibited both behavioral activity in animal tests and toxicity. The synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were conducted, focusing on their potential as antipsychotic agents. These compounds, including the target 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, showed reduced spontaneous locomotion in mice and did not bind to D2 dopamine receptors, a common trait in known antipsychotics (Wise et al., 1987).
Antibacterial Activity
A series of 3,5-dimethyl-1H-pyrazole derivatives, structurally similar to the queried compound, were synthesized and tested for antibacterial activity. These compounds demonstrated good antibacterial properties against several bacterial species, highlighting their potential application in antimicrobial research (Al-Smaisim, 2012).
Anticancer and Antimicrobial Agents
Research on pyrazole derivatives, including those structurally related to the queried compound, revealed their potential as both antimicrobial and anticancer agents. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited higher anticancer activity than a reference drug and showed significant antimicrobial activity, indicating their dual application in cancer and infection research (Hafez et al., 2016).
Corrosion Inhibition
A study investigated the inhibitory effect of bipyrazole compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, on the corrosion of pure iron in acidic media. These compounds were found to be efficient corrosion inhibitors, with their efficacy increasing with concentration, suggesting their application in corrosion prevention and materials science (Chetouani et al., 2005).
Central Nervous System Depressants
A study synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low toxicity. These compounds, structurally related to the queried chemical, also showed potential antipsychotic effects (Butler et al., 1984).
Propiedades
IUPAC Name |
[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVWCBVJLFOUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198556 |
Source


|
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400757-07-5 |
Source


|
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400757-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396982.png)


amino}-N-(diphenylmethyl)cyclopentanecarboxamide](/img/structure/B396988.png)
![4-[3-(4-chloro-3-methylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396993.png)
![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)
![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)
![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)
![1-[6-(2-Methylphenoxy)hexyl]piperazine](/img/structure/B397013.png)
![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)
